6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile
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Overview
Description
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allyl group, an amino group, and a trifluoromethyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the allyl, amino, and trifluoromethyl groups. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the quinoline core and allyl group.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Contains an amino group and a substituted alkyl group but has an indole core instead of a quinoline core.
Uniqueness
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile is unique due to its specific combination of functional groups and the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-6-prop-2-enyl-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-2-3-8-4-5-11-9(6-8)12(19)10(7-18)13(20-11)14(15,16)17/h2,4-6H,1,3H2,(H2,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDNEPKCFMNSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733718 |
Source
|
Record name | 4-Amino-6-(prop-2-en-1-yl)-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260863-08-8 |
Source
|
Record name | 4-Amino-6-(prop-2-en-1-yl)-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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